molecular formula C13H20N2O2 B028979 N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide CAS No. 170985-85-0

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

Cat. No. B028979
CAS RN: 170985-85-0
M. Wt: 236.31 g/mol
InChI Key: LNEGZKZTVLXZFX-AAEUAGOBSA-N
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Description

N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is a chemical compound that is primarily used in the pharmaceutical field . It serves as an intermediate in the synthesis of drugs . Specifically, it is an intermediate for Posaconazole, an antifungal agent .


Synthesis Analysis

The synthesis of N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide can be achieved through chemical reactions and crystallization . Specifically, it can be synthesized by reacting hydrazine with an appropriate acylating agent, followed by a reaction with oxalic anhydride to obtain the desired product . The product is then purified through crystallization .


Molecular Structure Analysis

The molecular formula of N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is C13H20N2O2 . It has a molecular weight of 236.31 g/mol . The structure contains two stereocenters .


Chemical Reactions Analysis

As an intermediate, N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide participates in the synthesis of drugs . It reacts with hydrazine and an acylating agent, followed by a reaction with oxalic anhydride .

Scientific Research Applications

Antifungal Applications

This compound has been identified as an antifungal agent . It can be used in the development of treatments for fungal infections, leveraging its ability to inhibit the growth of various fungal pathogens. The compound’s efficacy in this role could be further explored through clinical trials and pharmacodynamics studies .

Posaconazole Intermediate

It serves as an intermediate in the synthesis of Posaconazole , a potent triazole antifungal medication. This application is crucial in the pharmaceutical industry for the production of Posaconazole, which is used to prevent and treat invasive fungal infections .

Synthesis of Piperidine Derivatives

The compound’s structure suggests potential use in the synthesis of piperidine derivatives , which are important in medicinal chemistry. Piperidine derivatives are present in many pharmaceuticals and have a wide range of pharmacological applications .

Thrombin Inhibition

Research indicates that derivatives of this compound could be used to inhibit thrombin , an enzyme involved in blood clotting. This application could lead to the development of new anticoagulant drugs, particularly for conditions where thrombin’s activity needs to be controlled .

Pharmacological Research

The compound’s derivatives could be explored for various pharmacological applications . Given the broad relevance of piperidine in drugs, the compound could be a key player in the discovery and evaluation of new therapeutic agents .

Chemical Synthesis and Functionalization

In organic chemistry, the compound could be used for chemical synthesis and functionalization . Its structure allows for various reactions, including hydrogenation, cyclization, and amination, which are fundamental in creating complex organic molecules .

Biological Activity Studies

The compound can be used in studies to explore biological activity . Its derivatives could be tested against different biological targets to determine their efficacy and potential as therapeutic agents .

Drug Design and Development

Lastly, the compound’s role in drug design and development is significant. Its structural flexibility and reactivity make it a valuable building block for designing novel drugs with specific biological activities .

properties

IUPAC Name

N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEGZKZTVLXZFX-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436045
Record name N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

CAS RN

170985-85-0
Record name N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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